molecular formula C18H20N2O B11343237 5-methyl-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

5-methyl-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11343237
M. Wt: 280.4 g/mol
InChI Key: WFDIXXYLAPVVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

5-METHYL-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-METHYL-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-1H-BENZIMIDAZOLE: Similar in structure but lacks the phenoxy and propan-2-yl groups.

    4-METHYL-2-(1-PHENYL-1H-PYRAZOL-5-YL)PHENOL: Contains a pyrazole ring instead of a benzodiazole core.

    5-ETHOXY-2-(5-METHYL-4-PHENOXY-1H-PYRAZOL-3-YL)PHENOL: Similar phenoxy group but different core structure.

Uniqueness

5-METHYL-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

6-methyl-2-[(4-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C18H20N2O/c1-12(2)14-5-7-15(8-6-14)21-11-18-19-16-9-4-13(3)10-17(16)20-18/h4-10,12H,11H2,1-3H3,(H,19,20)

InChI Key

WFDIXXYLAPVVIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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